Chmfl-bmx-078 -

Chmfl-bmx-078

Catalog Number: EVT-264288
CAS Number:
Molecular Formula: C33H35N7O6
Molecular Weight: 625.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CHMFL-BMX-078 is a highly potent and selective type II irreversible BMX kinase inhibitor with an IC50 of 11 nM. CHMFL-BMX-078 would serve as a useful pharmacological tool to elucidate the detailed mechanism of BMX mediated signaling pathways
Source and Classification

CHMFL-BMX-078 was developed as part of a series of compounds aimed at targeting BMX kinase, which plays a role in cell proliferation and survival pathways. It belongs to the class of irreversible inhibitors that bind covalently to their target, making them particularly effective in inhibiting kinase activity. The compound's structural formula is C₃₃H₃₅N₇O₆, and it has a molecular weight of 625.67 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of CHMFL-BMX-078 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize methods such as:

  1. Formation of N-substituted derivatives: This may involve modifications on the benzamide or pyrimidine rings.
  2. Covalent modification strategies: Such strategies are crucial for enhancing selectivity and potency against BMX kinase.
  3. Purification techniques: High-performance liquid chromatography (HPLC) is commonly employed to purify the final product.

The synthetic approach emphasizes achieving high purity and yield, which are critical for biological evaluations .

Molecular Structure Analysis

Structure and Data

The molecular structure of CHMFL-BMX-078 features multiple functional groups that contribute to its binding affinity and specificity. Notably, it contains:

  • A pyrimidine core
  • Aromatic rings that enhance hydrophobic interactions
  • Functional groups that facilitate covalent bonding with the target kinase

The compound's three-dimensional conformation is essential for its interaction with the BMX kinase active site, particularly its ability to stabilize in the DFG-out conformation typical for type II inhibitors .

Chemical Reactions Analysis

Reactions and Technical Details

CHMFL-BMX-078 primarily undergoes reactions related to its interaction with BMX kinase. Key aspects include:

  1. Covalent Binding: The compound forms a stable covalent bond with cysteine residues in the active site of BMX kinase.
  2. Kinase Inhibition Assays: The effectiveness is evaluated through assays measuring ATP consumption or phosphorylation levels in cellular models.
  3. Cell Proliferation Studies: These studies assess the compound's ability to inhibit growth in cancer cell lines resistant to other treatments .
Mechanism of Action

Process and Data

The mechanism by which CHMFL-BMX-078 exerts its effects involves:

  1. Inhibition of BMX Kinase Activity: By covalently binding to BMX, it prevents substrate phosphorylation, leading to reduced signaling through pathways that promote cell survival and proliferation.
  2. Impact on AKT Signaling Pathway: The compound has been shown to suppress AKT signaling, contributing to its antiproliferative effects in resistant melanoma cells .
  3. Cell Cycle Arrest: CHMFL-BMX-078 induces cell cycle arrest in cancer cells, further enhancing its therapeutic potential against malignancies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but poorly absorbed orally; recommended for intravenous or intraperitoneal administration .
  • Stability: Stability under physiological conditions is crucial for maintaining efficacy during therapeutic applications.

Relevant data include:

  • Molecular weight: 625.67 g/mol
  • Chemical formula: C₃₃H₃₅N₇O₆
  • CAS Number: 1808288-51-8 .
Applications

Scientific Uses

CHMFL-BMX-078 has shown promise in various scientific applications:

  1. Cancer Research: Particularly in studies focused on overcoming drug resistance in melanoma and other cancers through targeted inhibition of BMX kinase.
  2. Combination Therapies: It has been evaluated alongside other anticancer agents like vemurafenib to enhance therapeutic efficacy without increasing toxicity .
  3. Biochemical Research: Used as a tool compound for studying BMX-related signaling pathways and their implications in cancer biology.
Introduction to BMX Kinase in Oncogenic Signaling

Role of BMX/ETK in Tyrosine Kinase Signaling Pathways

Bone marrow kinase in the X chromosome (BMX), also termed epithelial and endothelial tyrosine kinase (ETK), is a non-receptor tyrosine kinase belonging to the Tec kinase family. It features a pleckstrin homology (PH) domain that binds phosphatidylinositol 3,4,5-trisphosphate (PIP3), anchoring it to the plasma membrane upon phosphatidylinositol 3-kinase (PI3K) activation [7] [4]. BMX acts as a critical signaling node downstream of PI3K, integrating inputs from cytokine receptors, G-protein-coupled receptors, and receptor tyrosine kinases. Once activated, BMX phosphorylates downstream effectors, including transcription factors like STAT3 and STAT5, thereby regulating genes involved in cell survival, proliferation, and differentiation [4] [7]. In cancer, BMX activation promotes tumorigenicity by enhancing cell motility, adhesion, and angiogenesis. Its unique positioning within signaling networks allows it to sustain oncogenic pathways even when upstream signals are dampened, contributing to therapeutic resistance [4] [10].

Table 1: Key Functional Domains and Signaling Roles of BMX Kinase

Domain/FeatureBiological FunctionDownstream EffectorsOncogenic Impact
Pleckstrin Homology (PH) DomainBinds PIP3 for membrane recruitmentPI3K lipid productsFacilitates localization to oncogenic signaling hubs
SH2 DomainBinds tyrosine-phosphorylated proteinsSTAT3, STAT5Activates transcription of survival genes
Kinase Domain (Cys496)Catalytic activity; covalent inhibitor bindingAKT, ERKSustains proliferation and anti-apoptotic signals
DFG-out Inactive ConformationType II inhibitor binding siteN/ATargeted by CHMFL-BMX-078 for irreversible inhibition

BMX Overexpression in Cancer: Implications in Drug Resistance and Tumor Microenvironment

BMX is aberrantly overexpressed in diverse malignancies, including prostate cancer, triple-negative breast cancer, glioblastoma, and melanoma. In prostate cancer, BMX sustains androgen receptor signaling independently of ligands, driving castration resistance [5] [9]. Similarly, in glioblastoma, BMX maintains the self-renewal and tumorigenicity of cancer stem cells via STAT3 activation [4] [7]. Within the tumor microenvironment, BMX regulates endothelial cell angiogenesis and immune cell infiltration. For example, BMX deletion suppresses tumor vascularization in colon and lung cancer xenografts [4]. Critically, BMX activation confers resistance to targeted therapies:

  • In BRAF-mutated melanoma, BMX upregulation bypasses vemurafenib-induced BRAF inhibition by reactivating the AKT pathway [1] [2].
  • BMX-mediated STAT3 signaling in gastric carcinoma promotes survival despite genotoxic stress [7].This resilience stems from BMX’s ability to rewire signaling networks, providing compensatory survival pathways when oncogenic drivers are inhibited.

Table 2: BMX Overexpression in Cancer Types and Associated Resistance Mechanisms

Cancer TypeBMX-Driven PathwayResistance to TherapyMicroenvironment Role
MelanomaAKT reactivationVemurafenib (BRAF inhibitor)Promotes endothelial survival and angiogenesis
Prostate CancerAndrogen receptor signalingAndrogen deprivation therapyModulates cytokine secretion in stroma
GlioblastomaSTAT3 in cancer stem cellsRadiation/temozolomideMaintains stemness niche
Triple-Negative Breast CancerPI3K-BMX-STAT5 axisEGFR/HER2 inhibitorsEnhances metastatic potential

BMX as a Therapeutic Target in Hematological and Solid Tumors

Targeting BMX represents a promising strategy to overcome resistance in both solid and hematological cancers. CHMFL-BMX-078 exemplifies a precision therapeutic designed to irreversibly inhibit BMX. As a type II inhibitor, it binds the DFG-out inactive conformation, forming a covalent bond with Cys496 in the ATP-binding pocket [5] [6]. This confers exceptional selectivity:

  • IC₅₀ of 11 nM against BMX vs. >437 nM for BTK (40-fold selectivity) [6] [9].
  • Kd of 81 nM for inactive BMX vs. 10,200 nM for active conformation [9].In preclinical models, CHMFL-BMX-078 synergizes with other targeted agents. For example, it restores vemurafenib sensitivity in resistant melanoma by suppressing AKT phosphorylation, reducing viable tumor cells in xenografts without additive toxicity [1] [2]. Similarly, in prostate cancer, combining CHMFL-BMX-078 with AKT inhibitors (e.g., MK2206) enhances anti-proliferative effects [5] [9]. Beyond direct tumor suppression, BMX inhibition disrupts the tumor microenvironment by impairing endothelial cell function and STAT3-driven immune evasion [4] [10].

Table 3: Preclinical Evidence for CHMFL-BMX-078 in Cancer Models

Cancer ModelCombination TherapyKey MechanismOutcome
Vemurafenib-resistant melanoma (A375R)VemurafenibAKT pathway suppressionSynergistic reduction in cell viability; restored drug sensitivity [1]
Prostate cancer (22Rv1, PC-3)AKT inhibitor MK2206Dual blockade of survival pathwaysEnhanced antiproliferative effects [6] [9]
Bladder cancer (T24)NoneAKT/STAT3 inhibitionSuppressed migration and colony formation [7]
Gastric carcinomaNoneBMX/AKT/mTOR blockadeCell cycle arrest and apoptosis [7]

Properties

Product Name

Chmfl-bmx-078

IUPAC Name

4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide

Molecular Formula

C33H35N7O6

Molecular Weight

625.7 g/mol

InChI

InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40)

InChI Key

XURALSVDCFXBAX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C

Solubility

Soluble in DMSO

Synonyms

CHMFL-BMX-078; CHMFL-BMX 078;CHMFL BMX 078; CHMFLBMX078

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.